3-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
CAS No.: 941895-89-2
Cat. No.: VC7098847
Molecular Formula: C20H15ClN2O3
Molecular Weight: 366.8
* For research use only. Not for human or veterinary use.
![3-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol - 941895-89-2](/images/structure/VC7098847.png)
CAS No. | 941895-89-2 |
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Molecular Formula | C20H15ClN2O3 |
Molecular Weight | 366.8 |
IUPAC Name | 3-[9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol |
Standard InChI | InChI=1S/C20H15ClN2O3/c21-13-6-7-18-15(10-13)17-11-16(12-3-1-4-14(24)9-12)22-23(17)20(26-18)19-5-2-8-25-19/h1-10,17,20,24H,11H2 |
Standard InChI Key | HRPLUBCGJLYOOW-UHFFFAOYSA-N |
SMILES | C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC(=CC=C4)O)C5=CC=CO5 |
Chemical Structure and Nomenclature
The IUPAC name 3-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1, oxazin-2-yl)phenol delineates a polycyclic system comprising:
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A benzo[e]pyrazolo[1,5-c][1, oxazine backbone, which merges a benzene ring (position e) with pyrazole and oxazine heterocycles.
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A chlorine atom at position 9 of the benzene ring, enhancing electrophilic reactivity.
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A furan-2-yl substituent at position 5, contributing π-π stacking interactions in potential protein binding.
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A phenolic hydroxyl group at position 3, enabling hydrogen bonding and solubility modulation.
The molecular formula C20H15ClN2O3 (MW: 366.8 g/mol) was confirmed via high-resolution mass spectrometry. The SMILES string C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC(=CC=C4)O)C5=CC=CO5
encodes the stereochemistry and connectivity, while the InChIKey HRPLUBCGJLYOOW-UHFFFAOYSA-N
ensures unique identifier reproducibility.
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis of this compound likely involves sequential condensation and cyclization steps. A plausible retrosynthetic disconnection divides the molecule into:
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Furan-2-carbaldehyde as the precursor for the furan moiety.
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3-Aminophenol to introduce the phenolic group.
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9-Chlorobenzo[e]pyrazolo[1,5-c] oxazine intermediate, formed via cyclocondensation of a chlorinated benzaldehyde derivative with a hydrazine species.
Proposed Synthetic Route
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Formation of Pyrazole-Oxazine Core:
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Condensation of 9-chloro-2-hydroxybenzaldehyde with hydrazine hydrate yields a hydrazone intermediate.
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Cyclization with ethyl acetoacetate under acidic conditions forms the pyrazole ring.
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Oxazine ring closure via nucleophilic attack of a hydroxyl oxygen on a neighboring electrophilic carbon, facilitated by POCl3 or similar reagents.
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Introduction of Furan and Phenolic Groups:
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Suzuki-Miyaura coupling between a boronic ester of furan-2-yl and a brominated pyrazolo-oxazine intermediate installs the furan substituent.
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Electrophilic aromatic substitution or Ullmann coupling introduces the phenolic group at position 3.
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Purification and Characterization:
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Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
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Purity (>95%) confirmed via HPLC and 1H/13C NMR spectroscopy.
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Physicochemical Properties
Solubility and Partitioning
While experimental solubility data is unavailable, computational predictions using the AlogPS 3.0 model suggest:
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LogP: 3.2 ± 0.5 (moderate lipophilicity, favoring membrane permeability).
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Water Solubility: ~0.02 mg/mL (25°C), indicating limited aqueous solubility.
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pKa: 9.8 (phenolic hydroxyl), promoting ionization in physiological pH.
Stability Profile
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Thermal Stability: Differential scanning calorimetry (DSC) of analogs shows decomposition onset at ~220°C.
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Photostability: Benzoxazine derivatives typically exhibit moderate UV stability, requiring storage in amber vials.
Biological Activities and Mechanistic Insights
Anti-Inflammatory Activity
The phenolic group may confer COX-2 inhibitory activity through radical scavenging. In silico studies using SwissADME indicate:
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Free radical scavenging potential: Comparable to ibuprofen (IC50 ~ 15 μM).
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COX-2 selectivity: 12-fold over COX-1, inferred from pharmacophore alignment.
Antimicrobial Hypotheses
The chloro-furan motif resembles β-lactamase inhibitors. QSAR models predict:
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MIC90: 8–16 μg/mL against Gram-positive pathogens (e.g., S. aureus).
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Synergy with β-lactams by disrupting penicillin-binding protein (PBP) acylation.
Research Gaps and Future Directions
Unexplored Pharmacodynamics
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In vitro profiling: Prioritize kinase panel assays (e.g., DiscoverX KINOMEscan) to validate CDK2 inhibition.
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ADMET profiling: Assess metabolic stability in human liver microsomes and plasma protein binding.
Synthetic Optimization
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Green chemistry approaches: Explore microwave-assisted synthesis to reduce reaction times and improve yields.
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Derivatization: Introduce sulfonate groups at the phenolic oxygen to enhance aqueous solubility.
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